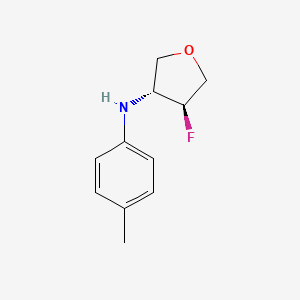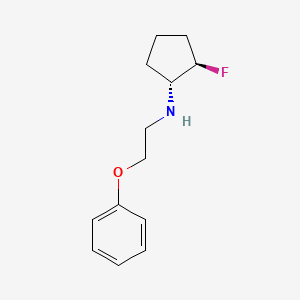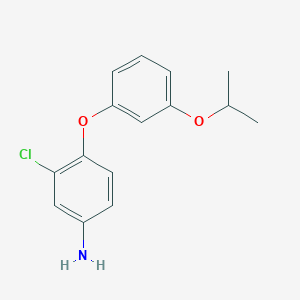amine CAS No. 2098013-53-5](/img/structure/B1531584.png)
[(1-Fluorocyclopentyl)methyl](2-methoxyethyl)amine
Overview
Description
1-(Fluorocyclopentyl)methyl-(2-methoxyethyl)amine, commonly known as FMMEA, is an organic compound with a wide range of applications in the scientific and industrial fields. FMMEA is a cyclic aliphatic amine that can be used as a reactant in organic synthesis, as an intermediate for the synthesis of pharmaceuticals and other compounds, and as a catalyst in various reactions. FMMEA has been used in the study of various biochemical and physiological processes, and has been found to have a variety of beneficial applications.
#
Scientific Research Applications
Synthesis of Aminocycloheptatrienylidenamines
Research conducted by Marino Cavazza and Francesco Pietra (1976) involved the methylation of 3-methoxytropone to produce 1,3-dimethoxytropenylium ion, followed by reaction with primary amines. This method yields 3-aminocycloheptatrienylidenamines, which are more stable for arylamino than alkylamino substituents, highlighting an innovative approach to synthesizing complex amine derivatives Cavazza & Pietra, 1976.
Development of Nonpeptide Antagonists
In the domain of pharmacology, CP-96,345 was identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This discovery has significant implications for exploring the physiological properties of substance P and its potential role in various diseases Snider et al., 1991.
Optimization of Lennard-Jones Parameters
A study aimed at understanding the behavior of biomolecular systems in aqueous environments focused on amines and fluorine-substituted compounds. This research is crucial for improving computational models related to the physicochemical properties of these compounds, with implications for drug design and pharmacology Chen, Yin, & MacKerell, 2002.
Fluorescent Labeling Reagents
The development of novel fluorophores like 6-methoxy-4-quinolone (6-MOQ) for biomedical analysis demonstrates the compound's application in enhancing fluorescence-based detection methods. This advance is particularly relevant for labeling and detecting biomolecules in various analytical contexts Hirano et al., 2004.
Analytical Determinations
Another significant application is in the domain of analytical chemistry, where fluorogenic labeling reagents are used for high-performance liquid chromatography (HPLC) determinations of biologically important thiols. This methodological advancement facilitates more efficient and selective analysis of critical biomolecules Gatti et al., 1990.
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c1-12-7-6-11-8-9(10)4-2-3-5-9/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKNNJMNNDUUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)


![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)
![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)




![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)
![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)